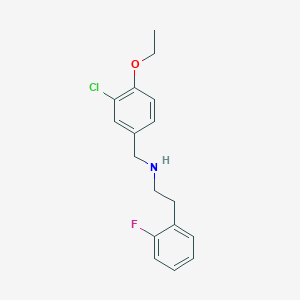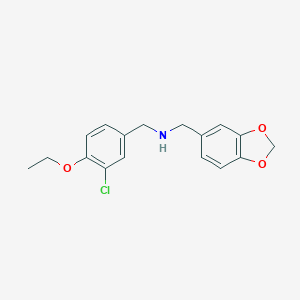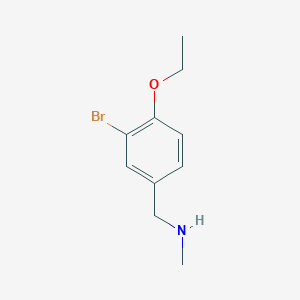![molecular formula C22H20ClN5O B275926 [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a compound that has gained attention among researchers due to its potential therapeutic applications. This compound belongs to the class of benzylamines and has been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE is an enzyme that plays a key role in the regulation of blood pressure and is a target for the treatment of hypertension.
Biochemical and Physiological Effects
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have several biochemical and physiological effects. The compound has been shown to reduce blood pressure, improve endothelial function, and decrease oxidative stress. It has also been shown to have anti-inflammatory effects and to inhibit the proliferation of vascular smooth muscle cells.
Advantages and Limitations for Lab Experiments
One advantage of [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine for lab experiments is its potential therapeutic applications. The compound has been shown to have antihypertensive, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of cardiovascular diseases. However, a limitation of the compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a compound that has gained attention among researchers due to its potential therapeutic applications. The compound has been shown to have antihypertensive, anti-inflammatory, and antioxidant properties and has been studied for its potential use in the treatment of cardiovascular diseases. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of [2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the reaction between 4-chlorophenylethylamine and 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde in the presence of a reducing agent. The reaction yields the desired compound with a yield of 70-80%.
Scientific Research Applications
[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential therapeutic applications. The compound has been shown to have antihypertensive, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure.
properties
Molecular Formula |
C22H20ClN5O |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H20ClN5O/c23-19-11-9-17(10-12-19)13-14-24-16-18-5-4-8-21(15-18)29-22-25-26-27-28(22)20-6-2-1-3-7-20/h1-12,15,24H,13-14,16H2 |
InChI Key |
AHDZRJFKSTZQGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)



![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)
